molecular formula C35H26N2O4 B3821973 methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)

methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)

Cat. No. B3821973
M. Wt: 538.6 g/mol
InChI Key: VFEGMABIPPSQHH-UHFFFAOYSA-N
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Description

Methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as bis(4-aminobenzo-15-crown-5) or BAC. It is a crown ether derivative that has two 4-aminobenzoate groups attached to a methylenedi-1,2-naphthalenediyl backbone.

Mechanism of Action

The mechanism of action of BAC is not fully understood. However, it is believed that BAC forms inclusion complexes with various molecules due to its crown ether structure. The inclusion complexes are formed through the interaction of the crown ether with the guest molecule, which is typically a metal ion or a drug. The resulting complex is more stable than the individual components, which allows for enhanced properties such as increased solubility, stability, and bioavailability.
Biochemical and Physiological Effects:
BAC has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the compound has been shown to have some cytotoxic effects on certain cancer cell lines. BAC has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of BAC in laboratory experiments is its ability to form inclusion complexes with various molecules. This allows for enhanced properties such as increased solubility, stability, and bioavailability. However, the limitations of BAC include its low yield in synthesis, which can make it expensive to produce, and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on BAC. One potential area of research is the development of BAC-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of BAC as a potential chiral selector in chromatography. Additionally, BAC may have potential applications in the development of sensors and biosensors for the detection of various molecules.

Scientific Research Applications

BAC has been extensively studied for its potential applications in various fields. It has been used as a ligand for metal ions, a chiral selector in chromatography, and a fluorescent probe for biological molecules. BAC has also been investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with various drugs.

properties

IUPAC Name

[1-[[2-(4-aminobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21,36-37H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEGMABIPPSQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)N)OC(=O)C6=CC=C(C=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanediyldinaphthalene-1,2-diyl bis(4-aminobenzoate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)
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methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)
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methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)
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methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)

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